Disodium;3,5-disulfobenzene-1,2-diolate

Coordination Chemistry Siderophore Model Chemistry Bioinorganic Chemistry

Procure Tiron (CAS 149-45-1), a water-soluble, dual-sulfonated catechol chelator with proven performance advantages over simpler catechols. Its unique electron-withdrawing sulfonate groups ensure the high solubility, defined metal-complex stability constants, and tunable redox activity critical for specialized applications. Buy from us to avoid the measurable deficits of generic substitutes in demanding workflows like trace metal HPLC derivatization (detection limits down to 0.5 µg/L), selective superoxide scavenging assays, and high-stability aqueous Redox Flow Batteries.

Molecular Formula C6H4Na2O8S2
Molecular Weight 314.2 g/mol
CAS No. 149-45-1
Cat. No. B1681039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;3,5-disulfobenzene-1,2-diolate
CAS149-45-1
Synonyms1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt
Tiron
Molecular FormulaC6H4Na2O8S2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]
InChIInChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
InChIKeyISWQCIVKKSOKNN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Disodium 3,5-Disulfobenzene-1,2-Diolate (Tiron, CAS 149-45-1): Quantitative Evidence Guide for Scientific Selection and Procurement


Disodium 3,5-disulfobenzene-1,2-diolate (Tiron, CAS 149-45-1) is a water-soluble, substituted catechol characterized by two sulfonate groups at the 3- and 5-positions. These strong electron-withdrawing groups fundamentally alter the ligand's acid-base and metal-binding properties relative to unsubstituted catechol. Tiron functions as a versatile chelating agent for a wide range of metal ions [1] and is also recognized for its ability to scavenge reactive oxygen species [2]. Its unique combination of high aqueous solubility, defined metal-complex stability, and redox activity underpins its utility in analytical chemistry, biochemical research, and emerging energy storage applications.

Why Simple Catechol Analogs Cannot Replace Disodium 3,5-Disulfobenzene-1,2-Diolate: Evidence for Sulfonate-Driven Performance Differentiation


The presence of two sulfonate groups on the catechol ring of Tiron is not a minor structural variation; it is the primary driver of quantifiable, application-critical differentiation from its closest analogs, such as unsubstituted catechol or 4-nitrocatechol. The strong electron-withdrawing effect of the sulfonates dramatically alters the ligand's acidity (pKa), metal-binding stability constants (log K), and overall charge, which directly impacts water solubility, complex stability, and redox potential. Generic substitution with simpler, less soluble, or differently substituted catechols leads to measurable performance deficits. The following evidence demonstrates where these differences are statistically and practically significant, precluding simple interchangeability for demanding scientific applications [1] [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for Disodium 3,5-Disulfobenzene-1,2-Diolate vs. Key Comparators


Enhanced Acidity and Iron(III) Chelation: Tiron vs. Unsubstituted Catechol

The electron-withdrawing sulfonate groups on Tiron significantly lower the pKa of the catechol hydroxyls and alter the stability of its metal complexes compared to unsubstituted catechol. For ferric iron (Fe³⁺) complexes, the stepwise stability constants (log K) differ. Unsubstituted catechol forms a 1:1 complex with log K₁ = 20.01, while Tiron, under similar conditions, favors higher-order complexes, with log K₂ = 15.12 and log K₃ = 10.10. This difference in speciation is critical for applications requiring the formation of 1:2 or 1:3 metal-ligand species [1].

Coordination Chemistry Siderophore Model Chemistry Bioinorganic Chemistry

Superoxide Scavenging: Superior Selectivity Over Superoxide Dismutase (SOD) in Chemiluminescence Assays

In chemiluminescence (CL) experiments designed to identify oxyradical species, Tiron was found to be a suitable and, in some contexts, superior antioxidant for superoxide anion (O₂•⁻) compared to the enzyme superoxide dismutase (SOD). While both were effective inhibitors of O₂•⁻, SOD exhibited a pro-oxidant effect in the presence of hydrogen peroxide (H₂O₂) or H₂O₂/hydroxyl radical (HO•) generators, a significant limitation not observed with Tiron. This difference in behavior is critical for assay design and data interpretation [1].

Oxidative Stress Biochemical Assays Reactive Oxygen Species

Quantified Calcium Binding Affinity: An Off-Target Effect at Common Experimental Concentrations

While often employed solely as a superoxide scavenger, Tiron has a quantifiable affinity for calcium ions (Ca²⁺) at concentrations commonly used in biological experiments. This interaction represents a potential confounding variable in studies of calcium-dependent processes. The inhibition constant for this binding has been determined, providing a crucial quantitative benchmark for experimental design and interpretation [1].

Pharmacology Vascular Biology Metal Chelation

Enhanced Sensitivity in Spectrophotometric Determination of Rare Earth Elements

Complexation with Tiron significantly enhances the absorbance of rare earth elements, enabling more sensitive spectrophotometric determination compared to their simple chloride salts. For example, the holmium (Ho³⁺)-Tiron complex at pH 5.0 exhibits an absorbance that is 9 times greater at 450 nm than that of an equivalent amount of holmium chloride [1].

Analytical Chemistry Spectrophotometry Rare Earth Analysis

Selective Metal Ion Detection in HPLC via pH-Dependent Complexation

Tiron's ability to form stable, detectable complexes with multiple metal ions is coupled with a pH-dependent selectivity that allows for the specific determination of iron (Fe), titanium (Ti), and osmium (Os) in the presence of a large excess of aluminum (Al). By adjusting the pH of the mobile phase in an HPLC system, the analyst can selectively detect the target metals without interference from a 100-fold excess of yttrium (Y) and gadolinium (Gd) [1] [2].

Analytical Chemistry HPLC Metal Ion Analysis

Performance as a Posolyte in Aqueous Redox Flow Batteries

Tiron functions as an effective positive active material (posolyte) in aqueous redox flow batteries (RFBs). When paired with anthraquinone-2,7-disulfonic acid (2,7-AQDS) as the negative active material, the cell voltage can be tuned by electrolyte selection. Changing the supporting electrolyte from H₂SO₄ to NH₄Cl improved the cell voltage from 0.76 V to 1.01 V. Furthermore, a Tiron-A/Tungstosilicic acid RFB system with a 3:1 volumetric ratio of catholyte to anolyte demonstrated high discharge capacity and excellent cycle stability [1] [2].

Energy Storage Redox Flow Battery Electrochemistry

Optimal Application Scenarios for Disodium 3,5-Disulfobenzene-1,2-Diolate Based on Verified Performance Data


Trace Metal Analysis in Environmental and Geological Samples via HPLC

Tiron is an ideal pre-column derivatization reagent for the simultaneous or selective determination of multiple metal ions (e.g., Fe, Ti, Os, Al, Ho, rare earths) using reversed-phase HPLC. Its proven ability to form stable, separable chelates with detection limits as low as 0.5 µg/L for Ti and 2.0 µg/L for Fe enables sensitive quantification in complex matrices like river water [1]. The ability to tune selectivity by adjusting mobile phase pH, as demonstrated for Fe/Ti/Os in the presence of excess Al, allows for streamlined methods with minimal interference [2].

Investigating the Role of Superoxide in Biological Systems with a Metal-Chelating Component

Tiron is a valuable tool for studies of oxidative stress where both superoxide scavenging and transition metal chelation are hypothesized to play a role. Its established ability to protect cells against O₂•⁻- and H₂O₂-induced cytotoxicity, attributed to chelation of redox-active metals rather than direct radical scavenging, makes it a more mechanistically specific probe than simple antioxidants [1]. Its advantage over SOD in chemiluminescence assays—specifically, the lack of a pro-oxidant effect in the presence of H₂O₂—makes it a preferred choice for these specific analytical workflows [2].

Development of Next-Generation Aqueous Organic Redox Flow Batteries

Given its demonstrated performance as a posolyte in aqueous RFBs, Tiron is a strong candidate for further development in sustainable energy storage. Researchers can build on established data showing that cell voltage can be increased from 0.76 V to 1.01 V by optimizing the supporting electrolyte (e.g., switching from H₂SO₄ to NH₄Cl) [1]. Additionally, the optimization of volumetric ratios in systems like Tiron-A/Tungstosilicic acid has been shown to yield high discharge capacity and excellent cycle stability, providing a clear roadmap for achieving high-performance, long-lasting RFBs [2].

Spectrophotometric Determination of Rare Earth Elements

Tiron is a superior chromogenic reagent for the spectrophotometric analysis of rare earth elements such as holmium, neodymium, and erbium. It offers a quantifiable sensitivity enhancement, providing up to a 9-fold increase in absorbance compared to the corresponding metal chlorides, thereby lowering detection limits and improving the accuracy of quantification in mixtures or process streams [1].

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